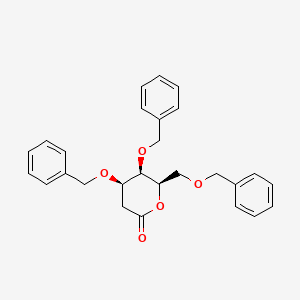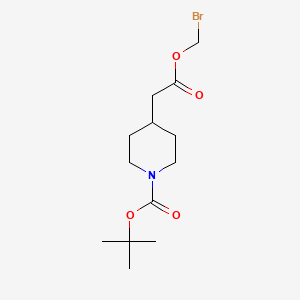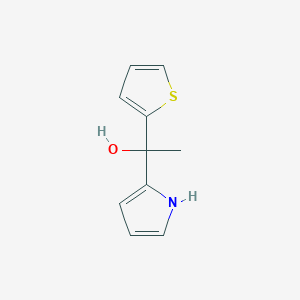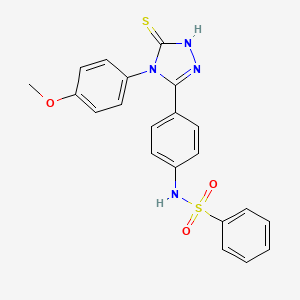![molecular formula C12H14Cl3N B11768578 1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de 1-(3,4-diclorofenil)-3-azabiciclo[410]heptano es un compuesto bicíclico que presenta una estructura única con un núcleo de 3-azabiciclo[410]heptano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hidrocloruro de 1-(3,4-diclorofenil)-3-azabiciclo[4.1.0]heptano normalmente implica la reacción de derivados de 3,4-diclorofenilo con intermediarios de azabicicloheptano. Un método común implica el uso de ciclohexeno y cloroformo en presencia de una base fuerte como el hidróxido de sodio y un catalizador de transferencia de fase como el cloruro de tricapilmetilamonio . La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación de la estructura bicíclica deseada.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, el uso de técnicas de purificación avanzadas como la cromatografía y la cristalización puede mejorar aún más la calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de 1-(3,4-diclorofenil)-3-azabiciclo[4.1.0]heptano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El hidrocloruro de 1-(3,4-diclorofenil)-3-azabiciclo[4.1.0]heptano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora su posible efecto terapéutico en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de 1-(3,4-diclorofenil)-3-azabiciclo[4.1.0]heptano implica su interacción con dianas moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas pueden variar en función de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El hidrocloruro de 1-(3,4-diclorofenil)-3-azabiciclo[4.1.0]heptano es único debido a su patrón de sustitución específico y la presencia del núcleo de azabicicloheptano. Esta característica estructural confiere propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H14Cl3N |
|---|---|
Peso molecular |
278.6 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N.ClH/c13-10-2-1-8(5-11(10)14)12-6-9(12)3-4-15-7-12;/h1-2,5,9,15H,3-4,6-7H2;1H |
Clave InChI |
FFUHBHIDAATEAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2(C1C2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
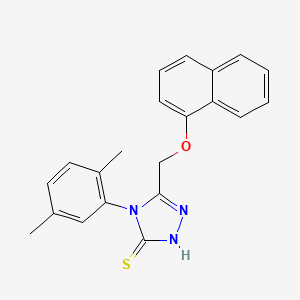

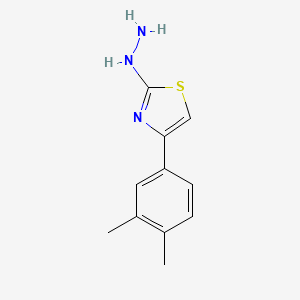
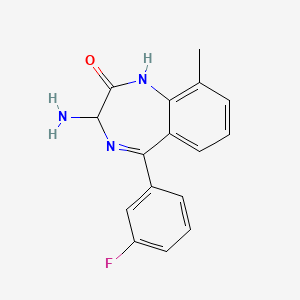
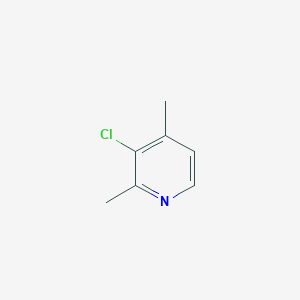
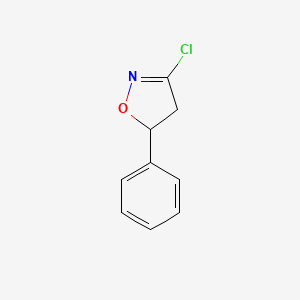
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
